Cas no 166249-17-8 ((R)-methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate)

(R)-Methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate is a chiral synthon widely utilized in asymmetric synthesis and pharmaceutical intermediates. Its key advantages include high stereochemical purity, owing to the well-defined (R) and (S) configurations, which are critical for enantioselective reactions. The dioxolane moiety enhances stability under various reaction conditions, while the tosyloxy group serves as a versatile leaving group for nucleophilic substitutions. This compound is particularly valuable in the synthesis of complex bioactive molecules, where precise control of stereochemistry is essential. Its compatibility with a range of organic transformations makes it a reliable building block for advanced synthetic applications.
(R)-methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate structure
166249-17-8 structure
商品名:(R)-methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate
CAS番号:166249-17-8
MF:C15H20O7S
メガワット:344.380104064941
MDL:MFCD31803400
CID:4612607
PubChem ID:10315461

(R)-methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate 化学的及び物理的性質

名前と識別子

    • (R)-methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate(WXG00543)
    • (R)-methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate
    • SCHEMBL346469
    • W18679
    • 166249-17-8
    • AS-72576
    • methyl (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(4-methylphenyl)sulfonyloxyacetate
    • AKOS037647143
    • methyl (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-[(4-methylbenzenesulfonyl)oxy]acetate
    • Methyl (r)-2-((s)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate
    • MFCD31803400
    • Methyl(r)-2-((s)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate
    • MDL: MFCD31803400
    • インチ: 1S/C15H20O7S/c1-10-5-7-11(8-6-10)23(17,18)22-13(14(16)19-4)12-9-20-15(2,3)21-12/h5-8,12-13H,9H2,1-4H3/t12-,13+/m0/s1
    • InChIKey: RNMUZZCMZKBHTQ-QWHCGFSZSA-N
    • ほほえんだ: C(OC)(=O)[C@@H]([C@@H]1COC(C)(C)O1)OS(C1=CC=C(C)C=C1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 344.09297415g/mol
  • どういたいしつりょう: 344.09297415g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 23
  • 回転可能化学結合数: 6
  • 複雑さ: 514
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 96.5Ų

(R)-methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D773794-250mg
(R)-methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate
166249-17-8 95%
250mg
$390 2024-06-06
eNovation Chemicals LLC
D773794-5g
(R)-methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate
166249-17-8 95%
5g
$2280 2024-06-06
Chemenu
CM477611-100mg
(R)-methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate
166249-17-8 95%+
100mg
$158 2023-02-17
1PlusChem
1P01DG21-250mg
(R)-methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate
166249-17-8 95%
250mg
$307.00 2024-06-19
1PlusChem
1P01DG21-500mg
(R)-methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate
166249-17-8 95%
500mg
$452.00 2024-06-19
1PlusChem
1P01DG21-2g
(R)-methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate
166249-17-8 95%
2g
$1186.00 2024-06-19
Ambeed
A996416-1g
Methyl (R)-2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate
166249-17-8 97%
1g
$670.0 2024-04-23
1PlusChem
1P01DG21-100mg
(R)-methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate
166249-17-8 95%
100mg
$176.00 2024-06-19
Aaron
AR01DGAD-500mg
(R)-methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate
166249-17-8 95%
500mg
$497.00 2023-12-15
A2B Chem LLC
AX06153-100mg
(R)-methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate
166249-17-8 95%
100mg
$174.00 2024-04-20

(R)-methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate 関連文献

(R)-methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetateに関する追加情報

Introduction to (R)-Methyl 2-((S)-2,2-Dimethyl-1,3-Dioxolan-4-yl)-2-(Tosyloxy)Acetate (CAS No. 166249-17-8)

(R)-Methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its CAS number 166249-17-8, is a chiral derivative with a unique structural framework that makes it particularly valuable for synthetic applications and as an intermediate in the development of novel therapeutic agents. The presence of both a tosylate group and a dioxolane moiety imparts distinct reactivity and stability, making it a versatile building block in organic synthesis.

The compound's stereochemistry, defined by the (R) configuration at the chiral center and the (S) configuration in the dioxolane ring, plays a crucial role in its biological activity. Chiral compounds are known for their enantioselective interactions with biological targets, which can lead to differences in efficacy and safety profiles between enantiomers. In recent years, there has been a growing emphasis on the development of enantiomerically pure drugs to maximize therapeutic benefits while minimizing adverse effects. The synthesis and application of such compounds require meticulous control over stereochemistry, which is where (R)-Methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate excels.

In the context of modern pharmaceutical research, this compound has found utility in the synthesis of protease inhibitors, which are critical for treating various diseases, including HIV/AIDS and cancer. Proteases are enzymes that play essential roles in biological processes, and their inhibition can disrupt pathogenic mechanisms. The tosylate group in (R)-Methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate facilitates its use as a protecting group or leaving group in peptide coupling reactions, enhancing the efficiency of peptide synthesis. Additionally, the dioxolane ring provides stability under various reaction conditions while maintaining the integrity of the chiral center.

Recent studies have highlighted the importance of prodrug strategies in improving drug delivery and bioavailability. Prodrugs are pharmacologically inactive precursors that are metabolically converted into active drugs within the body. The structural features of (R)-Methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate make it an excellent candidate for prodrug development. The dioxolane ring can be cleaved under physiological conditions to release active molecules or to facilitate further chemical modifications. This property has been exploited in designing prodrugs for oral administration, where poor solubility or rapid degradation can be overcome by converting the active drug into a more stable prodrug form.

Advances in computational chemistry have also contributed to the optimization of synthetic routes for complex molecules like (R)-Methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate. Molecular modeling techniques allow researchers to predict reaction outcomes and identify optimal conditions for synthesis with high accuracy. These tools have been instrumental in reducing trial-and-error approaches and accelerating the discovery process. By leveraging computational methods, scientists can design synthetic pathways that minimize side reactions and maximize yield, thereby reducing costs and environmental impact.

The role of this compound extends beyond its use as a synthetic intermediate. It has been explored as a key component in asymmetric catalysis, where chiral auxiliaries or catalysts are employed to induce stereoselective transformations. The ability to generate enantiomerically enriched products efficiently is crucial for many pharmaceutical applications. The unique combination of functional groups in (R)-Methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate makes it an attractive candidate for developing novel catalysts that can facilitate complex transformations with high enantioselectivity.

In summary, (R)-Methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate (CAS No. 166249-17-8) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features enable its use as an intermediate in peptide synthesis, a component in prodrug design, and a key player in asymmetric catalysis. As research continues to evolve, this compound is likely to play an even greater role in advancing drug discovery and development efforts worldwide.

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